

Solubility of 2,3-Dinitrobenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dinitrobenzoic acid

Cat. No.: B080315

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **2,3-Dinitrobenzoic acid** in organic solvents. Direct quantitative solubility data for **2,3-Dinitrobenzoic acid** is not readily available in published literature. Therefore, this document provides a comprehensive overview of the solubility of structurally similar compounds, 3-Nitrobenzoic acid and 3,5-Dinitrobenzoic acid, to serve as a predictive reference.^{[1][2]} Furthermore, a detailed experimental protocol for determining the solubility of solid organic acids is provided, offering a practical framework for researchers to ascertain the solubility of **2,3-Dinitrobenzoic acid** in their specific applications.

Introduction

2,3-Dinitrobenzoic acid is an aromatic carboxylic acid containing two nitro groups.^[3] Its chemical structure influences its polarity and potential for hydrogen bonding, which are key determinants of its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. The principle of "like dissolves like" suggests that polar solutes will dissolve in polar solvents, and non-polar solutes in non-polar solvents. The presence of both a polar carboxylic acid group and two nitro groups, along with a less polar benzene ring, gives **2,3-Dinitrobenzoic acid** a complex solubility profile.

Solubility Data of Analogous Nitrobenzoic Acids

In the absence of specific quantitative data for **2,3-Dinitrobenzoic acid**, the following tables present the experimentally determined solubility of 3-Nitrobenzoic acid and 3,5-Dinitrobenzoic acid in a range of common organic solvents at various temperatures.[1][4] This data, sourced from a study by Zhang et al., provides a valuable reference for estimating the solubility behavior of the 2,3-isomer.[1] The general trend observed is that solubility increases with temperature.[1]

Table 1: Solubility of 3-Nitrobenzoic Acid in Various Organic Solvents (mol/L)[1]

Temperature (K)	Methanol	Ethanol	Acetonitrile	Ethyl Acetate	Dichloromethane	Toluene	Water
273.15	1.948	1.611	0.6847	-	0.1032	0.034	-
283.15	-	-	0.507	0.45	0.1688	0.0467	-
293.15	2.351	1.974	0.9474	1.5018	0.2547	-	-
303.15	-	-	0.8985	1.334	0.6881	0.1721	-
313.15	2.757	-	1.956	2.987	1.191	0.5104	-
323.15	-	-	1.5225	3.119	1.2733	0.7884	-

Table 2: Solubility of 3,5-Dinitrobenzoic Acid in Various Organic Solvents (mol/L)[1]

Temperature (K)	Methanol	Ethanol	Acetonitrile	Ethyl Acetate	Dichloromethane	Toluene	Water
273.15	0.1638	-	-	-	-	-	-
283.15	0.64	0.45	-	-	-	-	-
293.15	3.1812	-	-	-	-	-	-
303.15	3.606	1.7218	-	-	-	-	-
313.15	13.676	-	-	-	-	-	-
323.15	4.92	2.7884	-	-	-	-	-

Note: Dashes indicate data not provided in the source material.

Experimental Protocol for Solubility Determination

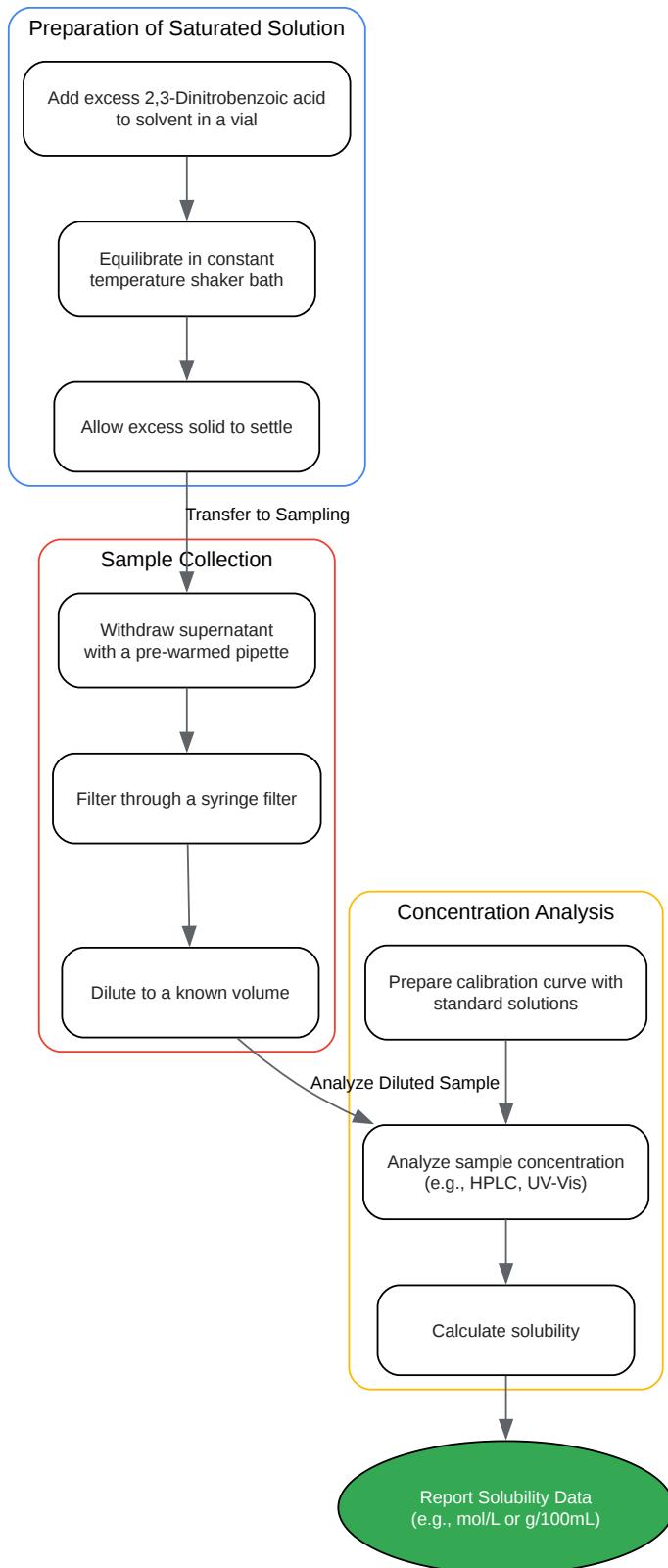
The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like **2,3-Dinitrobenzoic acid** in an organic solvent, based on the widely used isothermal shake-flask method.[\[5\]](#)

3.1. Materials and Equipment

- **2,3-Dinitrobenzoic acid** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance
- Constant temperature shaker bath or incubator
- Calibrated thermometer
- Screw-cap vials or flasks
- Syringe filters (chemically compatible with the solvent)

- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure


- Preparation of Saturated Solutions:
 - Add an excess amount of **2,3-Dinitrobenzoic acid** to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker bath set to the desired temperature.
 - Equilibrate the samples by shaking for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The exact time should be determined by preliminary experiments where concentration is measured at different time points until it becomes constant.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.
 - Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
 - Dilute the filtered sample to a known volume with the same solvent.
- Concentration Analysis:
 - Determine the concentration of **2,3-Dinitrobenzoic acid** in the diluted sample using a pre-validated analytical method. For a chromophoric compound like this, UV-Vis

spectrophotometry or HPLC are common choices.

- Prepare a calibration curve using standard solutions of known concentrations of **2,3-Dinitrobenzoic acid** in the same solvent.
- Calculate the original concentration of the saturated solution, accounting for the dilution factor.
- Data Reporting:
 - Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
 - Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for **2,3-Dinitrobenzoic acid** remains elusive in the readily accessible scientific literature, this guide provides valuable insights for researchers and drug development professionals. By presenting analogous data for structurally similar nitrobenzoic acids, a reasonable estimation of solubility behavior can be made. Furthermore, the detailed experimental protocol and workflow diagram offer a practical and robust framework for determining the precise solubility of **2,3-Dinitrobenzoic acid** in any organic solvent of interest, thereby enabling its effective use in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids | CiNii Research [cir.nii.ac.jp]
- 3. 2,3-Dinitrobenzoic acid | C7H4N2O6 | CID 283327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [Solubility of 2,3-Dinitrobenzoic Acid in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080315#solubility-of-2-3-dinitrobenzoic-acid-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com